Barium pentadecanoate

Description

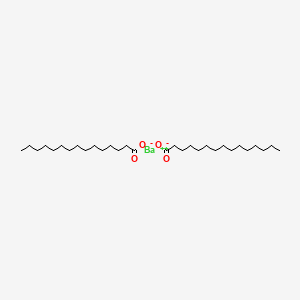

Barium pentadecanoate (CAS 2202-23-5) is a metal carboxylate salt derived from pentadecanoic acid (C₁₅H₃₀O₂) and barium. Barium salts, such as barium chloride (BaCl₂), are known for their physiological effects, including hypokalemia and cardiovascular toxicity (). This compound’s applications are likely niche, given the specialized uses of related compounds in superconductors or catalysts ().

Properties

CAS No. |

2202-23-5 |

|---|---|

Molecular Formula |

C30H58BaO4 |

Molecular Weight |

620.1 g/mol |

IUPAC Name |

barium(2+);pentadecanoate |

InChI |

InChI=1S/2C15H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |

InChI Key |

SMAVZMJUOLUMRL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium pentadecanoate can be synthesized through the reaction of barium hydroxide with pentadecanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding pentadecanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through filtration and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Barium pentadecanoate undergoes various chemical reactions, including:

Precipitation Reactions: When mixed with solutions containing sulfate ions, this compound can form a precipitate of barium sulfate.

Substitution Reactions: The carboxylate group in this compound can participate in substitution reactions with other carboxylic acids or their derivatives.

Common Reagents and Conditions

Oxidizing Agents: this compound can react with strong oxidizing agents, leading to the oxidation of the pentadecanoate moiety.

Acids: Strong acids can protonate the carboxylate group, leading to the release of pentadecanoic acid and barium ions.

Major Products Formed

Barium Sulfate: Formed during precipitation reactions with sulfate ions.

Pentadecanoic Acid: Released during reactions with strong acids.

Scientific Research Applications

Materials Science

1.1. Polymer Composites

Barium pentadecanoate is utilized as a filler in polymer composites. Its incorporation enhances the mechanical properties of the polymers while also improving thermal stability. The compound's compatibility with various polymers allows for its use in automotive coatings and other protective materials, where durability and resistance to environmental factors are essential .

1.2. Surface Modification

Research has demonstrated that this compound can modify the surface properties of materials. For instance, when treated with organic molecules, it can improve adhesion properties and alter wettability. This modification is crucial for applications in coatings and adhesives where surface interaction plays a significant role .

Biomedical Applications

2.1. Drug Delivery Systems

this compound has been explored as a potential candidate for drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Studies indicate that it can facilitate controlled release mechanisms, making it suitable for targeted therapies in cancer treatment .

2.2. Imaging Agents

The compound's unique properties allow it to be used as an imaging agent in medical diagnostics. Its ability to enhance contrast in imaging techniques such as X-ray computed tomography (CT) makes it valuable for visualizing soft tissues and organs .

Environmental Applications

3.1. Pollution Control

this compound has shown promise in environmental remediation efforts, particularly in the removal of heavy metals from wastewater. Its adsorption capacity enables it to bind with contaminants effectively, thus facilitating their removal from aquatic systems .

3.2. Bioremediation

In studies aimed at bioremediation, this compound has been tested for its effectiveness in promoting microbial growth that can degrade pollutants in contaminated soils and water bodies. This application highlights its potential role in sustainable environmental management practices .

Case Studies

Mechanism of Action

The mechanism of action of barium pentadecanoate involves its interaction with cellular components and biochemical pathways. The barium ion can interact with various molecular targets, including enzymes and ion channels, affecting their function. The pentadecanoate moiety can also influence lipid metabolism and cellular signaling pathways.

Comparison with Similar Compounds

Chemical and Physical Properties

Key Observations :

- This compound and barium neodecanoate share structural similarities as barium carboxylates, but the latter has documented use in superconductors ().

- Methyl and ethyl pentadecanoate are fatty acid esters with distinct roles in synthesis and biomarker applications, differing from barium salts in reactivity and toxicity .

Environmental and Industrial Relevance

- Barium Carboxylates: Limited ecological data exist, but barium’s persistence in soils and water necessitates caution ().

- Fatty Acid Esters: Methyl pentadecanoate’s low volatility reduces atmospheric impact, but its aquatic toxicity requires controlled disposal .

Biological Activity

Barium pentadecanoate, a barium salt of pentadecanoic acid (C15:0), is a compound that has garnered interest in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C15H30O2Ba

- Molecular Weight : 348.48 g/mol

- Appearance : White solid

This compound is characterized by its long carbon chain, which influences its physical properties such as melting point and solubility. The presence of the barium ion contributes to its unique interactions in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Cellular Uptake and Metabolism :

- This compound is metabolized in the body similarly to other fatty acids. It is believed to be transported into cells via specific fatty acid transporters, such as CD36, which plays a crucial role in fatty acid uptake and metabolism in various tissues, including myocardial tissue .

- Studies indicate that the metabolism of pentadecanoic acid may influence lipid profiles and energy metabolism, potentially affecting conditions like obesity and metabolic syndrome.

-

Potential Therapeutic Applications :

- Research suggests that pentadecanoic acid may have anti-inflammatory properties and could play a role in reducing the risk of cardiovascular diseases. Its unique structure allows it to impact cellular signaling pathways related to inflammation and lipid metabolism .

- The compound has been studied for its potential role as a biomarker for dietary fat intake, particularly from dairy sources, which may have implications for nutritional science and public health .

-

Toxicological Considerations :

- While barium compounds are generally known for their toxicity at high levels, the specific toxicity profile of this compound requires further investigation. The NIOSH exposure banding process indicates that occupational exposure to barium compounds can lead to various health issues, including respiratory problems and skin irritation .

- Case studies involving acute poisoning with barium salts highlight the need for caution in handling such compounds due to their potential health risks .

Table 1: Comparison of Biological Activities

Case Studies

-

Metabolic Studies :

A study conducted by Yamamichi et al. explored the metabolism of pentadecanoic acid in isolated rat hearts. The research demonstrated that varying energy substrates influenced the metabolites produced from pentadecanoic acid, indicating its role in cardiac energy metabolism . -

Toxicity Incident :

An incident reported acute poisoning from industrial exposure to barium salts, which included symptoms such as profuse diarrhea and hypokalemia. This highlights the importance of understanding the toxicological effects of barium-containing compounds .

Research Findings

Recent studies have shown that pentadecanoic acid could be an essential fatty acid with unique metabolic pathways distinct from other saturated fatty acids. Its incorporation into cell membranes may influence membrane fluidity and function, potentially providing protective effects against certain diseases .

Furthermore, ongoing research is investigating the role of this compound in modulating inflammatory responses and its implications for chronic diseases related to metabolic dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.